molecular formula C12H12O4 B12442567 benzene-1,4-diol

benzene-1,4-diol

Cat. No.: B12442567
M. Wt: 220.22 g/mol
InChI Key: LJSAJMXWXGSVNA-UHFFFAOYSA-N
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Description

Benzene-1,4-diol, also known as hydroquinone or quinol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with the chemical formula C₆H₄(OH)₂. This compound has two hydroxyl groups bonded to a benzene ring in a para position, making it a white granular solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,4-diol can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and this compound .

Industrial Production Methods

Industrially, this compound is produced using the cumene process. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone. The phenol is then further oxidized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ferric chloride.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: 1,4-benzoquinone.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted benzene derivatives.

Mechanism of Action

The mechanism of action of benzene-1,4-diol involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. In biological systems, it inhibits the enzyme tyrosinase, which is involved in the production of melanin. This inhibition leads to a decrease in melanin production, making it effective in skin lightening treatments .

Comparison with Similar Compounds

Benzene-1,4-diol can be compared with other dihydroxybenzenes, such as catechol (benzene-1,2-diol) and resorcinol (benzene-1,3-diol):

    Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.

    Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position.

Uniqueness

This compound is unique due to its para configuration, which gives it distinct chemical properties and reactivity compared to its ortho and meta counterparts. This configuration makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

benzene-1,4-diol

InChI

InChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H

InChI Key

LJSAJMXWXGSVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

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